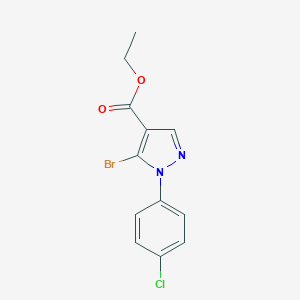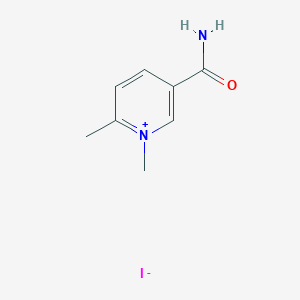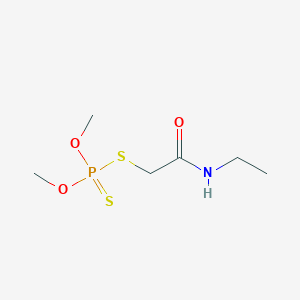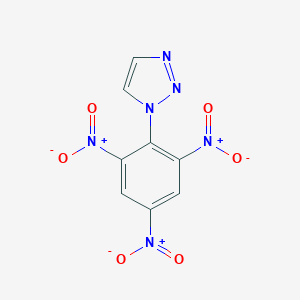![molecular formula C6H4IN3 B175173 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine CAS No. 175791-53-4](/img/structure/B175173.png)
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine is an organic compound with the molecular formula C6H4IN3 It is a derivative of pyrrolo[2,3-d]pyrimidine, characterized by the presence of an iodine atom at the 5-position
Mechanism of Action
Target of Action
A related compound, 7h-pyrrolo[2,3-d]pyrimidine, has been reported to interact with hematopoietic progenitor kinase 1 (hpk1), a negative regulator of t cell receptor (tcr) signaling
Mode of Action
It is known that pyrrolopyrimidines can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor signaling . The specific interactions between 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine and its targets, and the resulting changes, are areas for future research.
Biochemical Pathways
Given the potential interaction with hpk1, it is plausible that t cell receptor signaling pathways could be affected
Result of Action
If the compound does indeed interact with hpk1, it could potentially modulate t cell receptor signaling and thereby influence immune responses .
Biochemical Analysis
Biochemical Properties
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine has been found to interact with various enzymes and proteins. For instance, it has been shown to have potent inhibitory activity against Hematopoietic Progenitor Kinase 1 (HPK1), a kinase predominantly expressed in hematopoietic cells . The compound’s interaction with HPK1 has been found to inhibit the phosphorylation level of SLP76, a substrate of HPK1 .
Cellular Effects
In cellular processes, this compound has been observed to influence cell function. It has been found to enhance the secretion of IL-2 in human T cell leukemia Jurkat cells . This suggests that the compound may play a role in modulating immune responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It has been found to inhibit the activity of HPK1, a kinase involved in T cell receptor signaling . This inhibition is likely due to the compound’s ability to bind to the active site of the enzyme, thereby preventing its normal function .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade rapidly .
Metabolic Pathways
Given its inhibitory activity against HPK1, it may play a role in the metabolic pathways regulated by this kinase .
Subcellular Localization
Given its activity against HPK1, it may be localized in areas of the cell where this kinase is active .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine typically involves the iodination of pyrrolo[2,3-d]pyrimidine. One common method includes dissolving 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in dimethylformamide (DMF) and adding N-iodosuccinimide (NIS) at 0°C. The reaction mixture is then stirred at room temperature overnight. The product is isolated by filtration and washed with water .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as oxone or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-7H-pyrrolo[2,3-d]pyrimidine.
Scientific Research Applications
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor in various biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of other valuable compounds
Comparison with Similar Compounds
- 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
- 2-Bromoquinoxaline
- 4-Chloropyrrolo[2,3-d]pyrimidine
- 3-Bromoisoquinoline
Comparison: 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. For example, the iodine atom can participate in specific substitution reactions that are not possible with other halogens like chlorine or bromine. This makes it a valuable compound for targeted synthetic applications and research .
Properties
IUPAC Name |
5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-2-9-6-4(5)1-8-3-10-6/h1-3H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYCEYOIUVOAQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=CN=C2N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442501 | |
| Record name | 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175791-53-4 | |
| Record name | 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the N-glycosidic bond torsion angle in the structure of 9-(2-Deoxy-α-D-ribofuranosyl)-7-iodo-7-deazaadenine?
A1: The research article, "9-(2-Deoxy-α-D-ribofuranosyl)-7-iodo-7-deazaadenine" [], focuses on the structural characterization of this modified nucleoside. The determined structure reveals that the N-glycosidic bond torsion angle (χ) is in the anti range [128.7 (12)°] []. This information is crucial because the conformation around the glycosidic bond significantly influences the spatial orientation of the base relative to the sugar moiety in nucleosides. This orientation, in turn, plays a vital role in interactions with enzymes and other biomolecules, impacting the biological activity and function of the nucleoside.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Chloro-5-methylbenzo[d]isoxazole](/img/structure/B175095.png)


![3H-spiro[1,3-benzothiazole-2,1'-cyclopentane]](/img/structure/B175107.png)

![6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B175116.png)








